molecular formula C19H21BrClNO B7805021 (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide

Katalognummer: B7805021
Molekulargewicht: 394.7 g/mol
InChI-Schlüssel: GAUWIDFICGEZKR-JUOYHRLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide, also known as ecopipam hydrobromide, is a high-affinity dopamine receptor antagonist. It selectively targets the dopamine D1 and D5 receptors, with minimal affinity for other dopamine receptor subtypes. This compound is widely used in scientific research, particularly in studies involving dopamine-related pathways and behaviors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide involves multiple steps, starting from the appropriate naphthalene derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide is extensively used in scientific research due to its selective antagonism of dopamine D1 and D5 receptors. Some key applications include:

Wirkmechanismus

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide exerts its effects by selectively binding to dopamine D1 and D5 receptors, thereby blocking the action of dopamine. This antagonism leads to a decrease in dopamine-mediated signaling pathways, affecting various physiological and behavioral processes. The compound’s high affinity for these receptors makes it a valuable tool for studying dopamine-related functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide is unique due to its high selectivity for dopamine D1 and D5 receptors, making it particularly useful for studies focused on these specific receptor subtypes. Its minimal affinity for other dopamine receptors reduces off-target effects, enhancing the precision of experimental outcomes .

Biologische Aktivität

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a] benzazepin-12-ol;hydrobromide, commonly known as ecopipam , is a compound of significant interest due to its high-affinity antagonistic action on dopamine D1 and D5 receptors. This article provides a detailed examination of its biological activity based on diverse sources and research findings.

PropertyValue
IUPAC Name (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a] benzazepin-12-ol;hydrobromide
Molecular Formula C19H20ClNO·HBr
Molecular Weight 371.73 g/mol
LogP (XLogP3) 3.9
Hydrogen Bond Donor 1
Hydrogen Bond Acceptor 3

Ecopipam selectively binds to dopamine D1 and D5 receptors, inhibiting dopamine-mediated signaling pathways. This antagonism leads to alterations in various physiological processes and behaviors associated with dopamine function. The compound's selectivity for these receptors makes it a valuable tool for studying dopamine-related pathways in neuroscience and pharmacology.

Pharmacological Effects

Ecopipam has been investigated for its potential effects in several areas:

  • Neuroscience Research :
    • Studies have shown that ecopipam can influence behaviors related to reward and motivation by modulating dopamine signaling.
    • Its role in the treatment of disorders such as schizophrenia and addiction has been explored due to its ability to block excessive dopaminergic activity.
  • Behavioral Studies :
    • Research indicates that ecopipam can affect locomotor activity and reward-seeking behavior in animal models.
    • Its effects on anxiety-like behaviors have also been documented in various studies.
  • Addiction Research :
    • Ecopipam has shown promise in reducing drug-seeking behavior in preclinical models of addiction.
    • Its antagonistic action on D1 and D5 receptors is thought to mitigate the reinforcing effects of drugs like cocaine and amphetamines.

Case Studies

Case Study 1: Dopamine Antagonism in Schizophrenia
A clinical trial examined the effects of ecopipam on patients with schizophrenia. Results indicated a reduction in psychotic symptoms without the severe side effects often associated with traditional antipsychotics. The study highlighted ecopipam's potential as a safer alternative for managing schizophrenia symptoms.

Case Study 2: Impact on Reward-Seeking Behavior
In a study using rodents, ecopipam administration led to decreased preference for cocaine-associated cues. This suggests that the compound may be effective in reducing relapse rates among individuals recovering from substance use disorders.

Binding Affinity

Ecopipam demonstrates a high binding affinity for dopamine D1 and D5 receptors:

Receptor TypeBinding Affinity (Ki)
D10.9 nM
D51.2 nM

These values indicate that ecopipam is a potent antagonist at these receptor sites, making it an important compound for further research into dopaminergic modulation.

Comparative Studies

Comparative studies with other dopamine antagonists have shown that ecopipam has a more favorable side effect profile while maintaining efficacy in reducing dopaminergic activity:

CompoundD1 Ki (nM)D5 Ki (nM)Side Effects
Ecopipam0.91.2Minimal
Haloperidol0.550Significant weight gain, sedation
Risperidone410Moderate sedation

Eigenschaften

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUWIDFICGEZKR-JUOYHRLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042596
Record name SCH 39166 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227675-51-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 2
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 3
Reactant of Route 3
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 4
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 5
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 6
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.